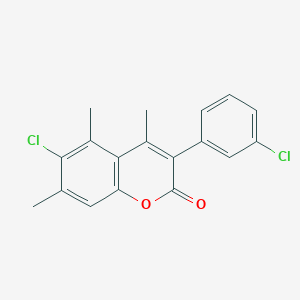
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
Übersicht
Beschreibung
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one, also known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of imidazole derivatives and is commonly used in topical formulations. The compound has a molecular weight of 344.8 g/mol and a melting point of 147-149°C.
Wirkmechanismus
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. This compound also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic absorption and is primarily used in topical formulations. It has a low toxicity profile and is generally well-tolerated. However, some individuals may experience skin irritation or allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is a commonly used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity. It can be used in both in vitro and in vivo studies. However, this compound has limited solubility in water and may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one. One area of interest is the development of new formulations for the treatment of fungal infections. This could involve the use of novel drug delivery systems or the combination of this compound with other antifungal agents to increase efficacy. Additionally, further studies could be conducted to investigate the potential anticancer activity of this compound and its mechanism of action in cancer cells. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in long-term use and in vulnerable populations.
Conclusion:
In conclusion, this compound is a widely used antifungal medication with a well-established mechanism of action. It has been extensively studied for its antifungal activity and has shown potential for use in the treatment of cancer. This compound has a low toxicity profile and is generally well-tolerated. However, there is a need for further research on its safety and efficacy, as well as the development of new formulations and potential new applications.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been extensively studied for its antifungal activity. It is used in the treatment of various fungal infections such as ringworm, athlete's foot, and jock itch. This compound is also used in the treatment of oral thrush and vaginal yeast infections. Additionally, this compound has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-7-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-5-4-6-13(19)8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCDUOXNWPDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




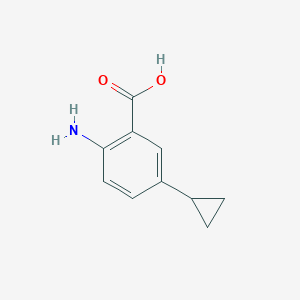

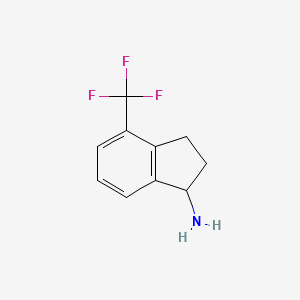
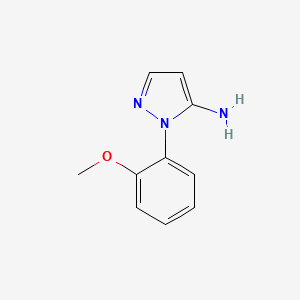

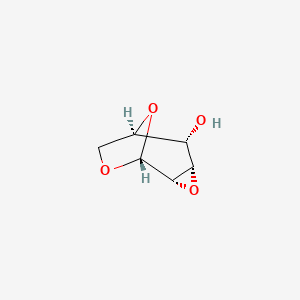
![6-iodo-3-nitro-Imidazo[1,2-a]pyridine](/img/structure/B3042983.png)
![Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate](/img/structure/B3042984.png)
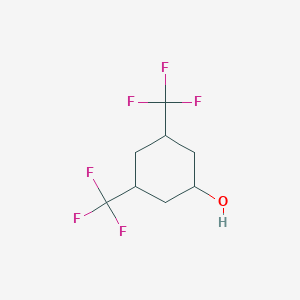
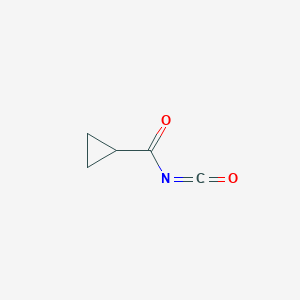
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)

![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)